molecular formula C8H15NO B2694661 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one CAS No. 45735-37-3

3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one

Cat. No. B2694661
CAS RN: 45735-37-3
M. Wt: 141.214
InChI Key: OTLYYSHNBRDSKI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one is a chemical compound with the CAS Number: 45735-37-3 . It has a molecular weight of 141.21 . The IUPAC name for this compound is 4-isopropyl-3,3-dimethyl-2-azetidinone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO/c1-5(2)6-8(3,4)7(10)9-6/h5-6H,1-4H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 94-96 degrees Celsius .

Scientific Research Applications

Synthesis of Biologically Important Compounds

Azetidin-2-ones are recognized for their role as a synthon in the synthesis of a wide range of organic molecules. Their applications extend beyond the production of β-lactam antibiotics, leveraging the strain energy of the four-membered cyclic lactam skeleton. This utility facilitates the creation of aromatic β-amino acids, peptides, polyamines, polyamino alcohols, amino sugars, and polyamino ethers, highlighting the versatility of β-lactam as an intermediate in producing structurally diverse molecules lacking the β-lactam ring structure (A. Deshmukh et al., 2004).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of pyrimidine-azetidinone analogues have been explored, with some compounds showing promising results against bacterial and fungal strains, as well as Mycobacterium tuberculosis. This indicates the potential of azetidin-2-one derivatives in designing new antibacterial and antitubercular agents (M. Chandrashekaraiah et al., 2014).

Polymerization and Material Science Applications

Azetidine and its derivatives have been subjected to cationic polymerization, illustrating their role in creating polymers with varying amino functionalities. These polymers, containing tertiary, secondary, and primary amino functions, underline the applicability of azetidine derivatives in material science and engineering (E. Schacht & E. Goethals, 1974).

Drug Design and Synthesis

Azetidin-2-ones have been utilized as intermediates in the synthesis of compounds with potential applications in drug design. For example, the transformation of azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols showcases their utility in generating structurally novel compounds for therapeutic purposes (Karen Mollet et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3,3-dimethyl-4-propan-2-ylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-5(2)6-8(3,4)7(10)9-6/h5-6H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLYYSHNBRDSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(C(=O)N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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